![molecular formula C22H22Cl2N2O4 B2705247 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 921565-51-7](/img/structure/B2705247.png)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2,4-dichlorophenoxy)acetamide
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Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2,4-dichlorophenoxy)acetamide is a useful research compound. Its molecular formula is C22H22Cl2N2O4 and its molecular weight is 449.33. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2,4-dichlorophenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2,4-dichlorophenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
One relevant study involves the synthesis of novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives using carbodiimide condensation. These compounds were identified through IR, 1H NMR, elemental analyses, and single-crystal X-ray diffraction, highlighting the importance of structural analysis in understanding compound properties (P. Yu et al., 2014).
Heterocyclic Chemistry
Another study focused on the cyclisation of N-allyl-N′-arylacetamidines to produce various heterocycles, including imidazolines, dihydroquinazolines, and dihydrobenzodiazepines. This research underscores the potential of such compounds in developing new heterocyclic compounds with various applications (M. W. Partridge & A. C. Smith, 1973).
Antiallergic and Antitumor Activity
Further research into 11-substituted 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid derivatives, structurally related to the compound , showed oral active antiallergic agents. These compounds demonstrated potent inhibitory effects on certain allergic reactions in animal models, suggesting potential for therapeutic use in allergy treatment (E. Ohshima et al., 1992). Additionally, a study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives revealed considerable anticancer activity against some cancer cell lines, indicating potential applications in cancer research (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).
Photophysical Properties
Research on dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a compound with a related heterocyclic structure, showed strong blue emission in dichloromethane. This study highlights the potential photophysical properties of similar compounds, which could be explored for applications in materials science or as fluorescent markers (Petr P. Petrovskii et al., 2017).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N2O4/c1-4-9-26-17-7-6-15(11-19(17)30-13-22(2,3)21(26)28)25-20(27)12-29-18-8-5-14(23)10-16(18)24/h4-8,10-11H,1,9,12-13H2,2-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCAWBNLACWXFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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